molecular formula C11H11BrN2O2 B11842959 7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one

7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11842959
M. Wt: 283.12 g/mol
InChI Key: IUBZGWORTISFLM-UHFFFAOYSA-N
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Description

7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through multicomponent reactions (MCRs). These reactions involve the combination of 4H-pyrido[1,2-a]primidine-2-hydroxy-4-one, β-naphthol, and substituted aromatic aldehydes under moderate to good yields . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions can be scaled up for industrial applications, ensuring high atom economy and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the bromine and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is not well-documented. like other pyridopyrimidine derivatives, it is likely to interact with specific molecular targets and pathways involved in its biological activities. These may include enzyme inhibition, receptor binding, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2-ethyl-9-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitutions at the 2-ethyl and 9-methoxy positions, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

7-bromo-2-ethyl-9-methoxypyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C11H11BrN2O2/c1-3-8-5-10(15)14-6-7(12)4-9(16-2)11(14)13-8/h4-6H,3H2,1-2H3

InChI Key

IUBZGWORTISFLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)N2C=C(C=C(C2=N1)OC)Br

Origin of Product

United States

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